ATD-3169
Description
Methodologies for the Identification of Hydroquinone-Based ROS Generators
The identification of compounds like ATD-3169 relies on a variety of sophisticated methodologies designed to screen for and characterize molecules that can generate reactive oxygen species (ROS). These methods are crucial for understanding a compound's potential as a therapeutic agent.
A primary technique involves the use of fluorescent probes, which are molecules that exhibit a change in their fluorescent properties in the presence of ROS. Dihydroethidium (B1670597) (DHE), for instance, is a widely used probe that, upon oxidation by superoxide (B77818) radicals, intercalates with DNA and fluoresces, allowing for the quantification of intracellular ROS production. mdpi.com High-throughput screening platforms can employ such probes to rapidly assess the ROS-generating capacity of large libraries of chemical compounds. mdpi.com
Luminescent assays, such as the ROS-Glo™ H₂O₂ Assay, offer another sensitive method for detecting ROS. semanticscholar.org These assays are often based on a substrate that reacts specifically with a particular ROS, like hydrogen peroxide, to produce a luminescent signal. semanticscholar.org This method can be advantageous as it can be performed directly in cell cultures, minimizing sample manipulation. semanticscholar.org
Electrochemical methods also play a role in characterizing ROS generators. Techniques like cyclic voltammetry can be used to study the redox behavior of hydroquinone-based compounds and their potential to undergo redox cycling, a process that can lead to the formation of superoxide radicals.
Design Principles for Small Molecule Probes Targeting Redox Metabolism
The design of small molecules intended to disrupt redox metabolism, such as this compound, is guided by several key principles. A fundamental aspect is the incorporation of a "redox-active" moiety, a chemical group capable of participating in oxidation-reduction reactions within the cellular environment. Hydroquinone (B1673460) is a classic example of such a moiety. nih.gov
A critical design consideration is the molecule's ability to cross the complex cell wall of the target organism, such as Mtb. The lipophilicity and molecular size of the compound are carefully tuned to ensure it can permeate the mycobacterial cell envelope and reach its intracellular target.
Furthermore, the molecule is designed to be selectively activated or to have its ROS-generating potential enhanced within the specific biochemical environment of the pathogen. This can involve exploiting differences in pH, the presence of specific enzymes, or the unique composition of the intracellular milieu of the target cell.
Evolution of Research Hypotheses Leading to this compound Investigations
The scientific journey toward the investigation of this compound is rooted in the evolving understanding of Mtb's survival strategies. For a long time, the focus of anti-tuberculosis drug development was on targeting specific enzymes or pathways essential for bacterial growth. However, the emergence of drug-resistant strains necessitated the exploration of novel therapeutic avenues.
A significant shift in thinking has been the recognition of the critical importance of redox homeostasis for Mtb's ability to survive the oxidative stress imposed by the host's immune system. oup.com Mtb has developed sophisticated mechanisms to maintain a stable internal redox environment, primarily through the production of low-molecular-weight thiols like mycothiol (B1677580) (MSH). rsc.org
This led to the hypothesis that instead of just inhibiting a single enzyme, a more effective strategy might be to overwhelm the bacterium's redox-buffering capacity. The focus thus shifted to developing molecules that could act as "Trojan horses," penetrating the bacterium and generating a flood of ROS from within. This internal assault, it was reasoned, would be more difficult for the bacterium to counteract than external oxidative stress.
The development of this compound was a direct result of this hypothesis. Researchers synthesized a series of hydroquinone-based small molecules with the specific aim of creating compounds that could permeate Mtb and reliably generate endogenous ROS. oup.com The selection of the hydroquinone scaffold was based on its known ability to undergo redox cycling and produce superoxide radicals. oup.com The subsequent research on this compound was designed to test the hypothesis that inducing a significant and lasting oxidative shift in the intramycobacterial environment would be lethal to the pathogen, including drug-resistant strains. oup.com
Properties
CAS No. |
1788105-63-4 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.274 |
IUPAC Name |
5-hydroxy-1,2,3,4,4a,9a-hexahydro-1,4-methanoanthracene-9,10-dione |
InChI |
InChI=1S/C15H14O3/c16-10-3-1-2-9-13(10)15(18)12-8-5-4-7(6-8)11(12)14(9)17/h1-3,7-8,11-12,16H,4-6H2 |
InChI Key |
WYDIIVYARKSSJU-UHFFFAOYSA-N |
SMILES |
OC1=CC=CC2=C1C(C(C3CCC4C3)C4C2=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATD-3169; ATD 3169; ATD3169. |
Origin of Product |
United States |
Detailed Research Findings
The investigation of ATD-3169 has yielded significant data on its activity against Mycobacterium tuberculosis.
A pivotal study synthesized a series of hydroquinone-based compounds and identified this compound as a potent agent. oup.com Research demonstrated that this compound permeates mycobacteria and leads to a significant increase in endogenous ROS, including superoxide (B77818) radicals. oup.com This was shown to cause a dose-dependent, long-lasting, and irreversible oxidative shift in the intramycobacterial redox potential. oup.com
Dynamic measurements of the mycothiol (B1677580) redox potential (EMSH) revealed that Mtb has a diminished capacity to restore its cytoplasmic redox balance after exposure to this compound when compared to the non-pathogenic Mycobacterium smegmatis. oup.com This finding correlates with the observed susceptibility of Mtb strains to this compound, while M. smegmatis remained largely resistant. oup.com
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterial Strains
| Mycobacterial Strain | MIC (µM) |
|---|---|
| M. tuberculosis H37Rv | 3.12 |
| M. smegmatis mc²155 | 50 |
Data sourced from Tyagi et al., 2015 oup.com
Microarray analysis of Mtb treated with this compound revealed a significant realignment of pathways involved in redox homeostasis, central metabolism, DNA repair, and cell wall lipid biosynthesis. This genomic response is consistent with the hypothesis that enhanced endogenous ROS production contributes significantly to the compound's lethal effect.
Further studies have highlighted the potential of targeting the mycothiol pathway to increase the sensitivity of Mtb to compounds like this compound. oup.com Strains of Mtb deficient in mycothiol biosynthesis were found to be significantly more sensitive to this compound, underscoring the importance of the mycothiol system in protecting the bacterium from this type of oxidative assault. oup.com
Table 2: Effect of this compound on Mtb Strains with Altered Mycothiol Biosynthesis
| Mtb Strain | MIC (µM) |
|---|---|
| Wild-type H37Rv | 3.12 |
| ΔmshA (mycothiol deficient) | 0.31 |
Data sourced from Tyagi et al., 2015 oup.com
Molecular Mechanisms of Atd 3169 Action
Induction of Reactive Oxygen Species Production
ATD-3169, a hydroquinone-based small molecule, is designed to permeate the mycobacterial cell wall and reliably generate endogenous ROS. nih.govacs.org This process is central to its antibacterial activity. The compound triggers the production of several key ROS, fundamentally altering the intracellular environment.
Upon entering the mycobacterial cell, this compound leads to a significant increase in the production of superoxide (B77818) radical anions (O₂⁻•). nih.govmedchemexpress.com Studies have demonstrated that treatment with this compound results in a rapid, 2- to 15-fold increase in superoxide levels compared to controls. nih.gov This surge in superoxide generation has been confirmed using techniques such as dihydroethidium (B1670597) (DHE) assays, which detect the formation of 2-hydroxyethidium (2-OH-E+), a specific product of the reaction between DHE and superoxide. researchgate.net A time-dependent analysis shows an initial sharp increase in superoxide production, peaking around 20 minutes after exposure, before gradually declining. nih.gov
Following the generation of superoxide, an increase in hydrogen peroxide (H₂O₂) levels is also observed. Research indicates that this compound leads to substantially greater levels of H₂O₂ compared to other related compounds. The production of H₂O₂ follows a distinct time-kinetic pattern, with levels increasing and reaching a maximum approximately two hours after treatment, after which they begin to decrease. nih.gov
The generation of ROS by this compound is driven by a process known as redox cycling. researchgate.netacs.org After permeating the cell, the compound is believed to engage with the mycobacterial respiratory electron transport chain. acs.org Evidence suggests that the redox cycling activity is reliant on the reduction of the compound's quinone moiety by enzymes such as the Type II NADH dehydrogenase (NDH2). acs.orgnih.govresearchgate.net This interaction diverts electrons from their normal pathway, transferring them to molecular oxygen to form superoxide. This continuous cycle of reduction and reoxidation of the compound leads to the sustained and overwhelming production of ROS. acs.org Microarray analyses support this mechanism, showing significant changes in the expression of genes related to redox homeostasis and central metabolism in response to this compound. nih.gov
Perturbation of Intracellular Redox Potential
The massive influx of ROS generated by this compound overwhelms the mycobacterial cell's capacity to maintain a stable internal environment, leading to a severe disturbance of its intracellular redox potential. nih.govacs.org
Mycobacterium tuberculosis relies heavily on its mycothiol (B1677580) (MSH) antioxidant system to defend against oxidative stress. nih.govnih.gov this compound directly targets this defense mechanism. Treatment with the compound induces a dose-dependent, long-lasting, and irreversible oxidative shift in the mycothiol redox potential (EMSH). nih.govacs.orgnih.gov This shift is a direct consequence of the ROS produced by this compound, which depletes the pool of reduced mycothiol. nih.govnih.gov The disruption of MSH homeostasis was decisively demonstrated in experiments where a mutant M. tuberculosis strain lacking the ability to produce mycothiol (MtbΔmshA) showed increased sensitivity to oxidants. nih.gov The sustained oxidative shift in EMSH indicates that this compound severely impairs the ability of M. tuberculosis to mount an effective antioxidant response. nih.govresearchgate.net
A key finding is the differential impact of this compound on pathogenic versus non-pathogenic mycobacteria. nih.gov Pathogenic M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates, exhibit a diminished capacity to restore their cytoplasmic redox balance following exposure to this compound when compared to the non-pathogenic, fast-growing species Mycobacterium smegmatis. nih.govnih.govtandfonline.com While M. smegmatis can robustly maintain its intrabacterial EMSH and survival at lower concentrations of this compound, M. tuberculosis strains remain oxidatively stressed for the entire duration of the experiment. nih.gov Consequently, pathogenic strains are exceptionally susceptible to inhibition by this compound, whereas M. smegmatis is not, highlighting a functional link between the inability to manage redox stress and cell death. nih.govnih.gov This suggests that the cytoplasmic redox balance of M. tuberculosis is uniquely vulnerable to manipulation by compounds like this compound. nih.gov
Research Findings Summary
| Reactive Oxygen Species | Peak Production Time | Key Detection Method | Reference |
|---|---|---|---|
| Superoxide Radical Anion (O₂⁻•) | ~20 minutes post-exposure | Dihydroethidium (DHE) Assay | nih.gov |
| Hydrogen Peroxide (H₂O₂) | ~2 hours post-exposure | Chemiluminescence/Fluorometric Assays | nih.gov |
| Mycobacterial Species | Pathogenicity | Redox Response to this compound | Survival Outcome | Reference |
|---|---|---|---|---|
| Mycobacterium tuberculosis | Pathogenic | Diminished capacity to restore redox balance; sustained oxidative shift in EMSH. | Highly susceptible | nih.govnih.gov |
| Mycobacterium smegmatis | Non-Pathogenic | Robustly maintains intrabacterial EMSH at lower concentrations. | Resistant | nih.govnih.gov |
Interaction with Cellular Electron Transport Chains and Associated Enzymes
This compound, a hydroquinone-based molecule, functions as a redox-cycling agent. nih.gov This process involves its repeated reduction and oxidation, which perturbs the normal flow of electrons within the bacterial cell. The compound permeates the mycobacterial cell and generates endogenous reactive oxygen species (ROS), including superoxide radicals. nih.govmedchemexpress.com This generation of ROS induces a state of oxidative stress that the pathogen struggles to counteract. nih.gov Studies using biosensors have detected a significant, dose-dependent, and irreversible oxidative shift in the intracellular redox potential of Mycobacterium tuberculosis upon exposure to this compound. nih.gov This demonstrates that the bacterium's capacity to restore its natural cytoplasmic redox balance is overwhelmed. nih.gov
Role of Type II NADH Dehydrogenase (NDH2)
The primary target for many redox-cycling agents in mycobacteria is the Type II NADH dehydrogenase (NDH-2). researchgate.netnih.gov This enzyme is a crucial component of the electron transport chain, responsible for oxidizing NADH and transferring electrons to the quinone pool, a key step in cellular respiration and energy production. researchgate.netfrontiersin.org NDH-2 is considered a promising drug target as it is pivotal to mycobacterial energy metabolism but lacks a homolog in mammals. biorxiv.orgrcsb.org
Redox-cycling compounds like this compound are thought to intercept electrons from NADH via the NDH-2 enzyme. nih.govacs.org In this proposed mechanism, NDH-2 reduces the this compound molecule. The reduced form of this compound then rapidly auto-oxidizes by transferring electrons to molecular oxygen, thereby generating superoxide radicals (O₂⁻). acs.org This cycle repeats, leading to a massive amplification of ROS, increased oxygen consumption, and a severe disruption of the respiratory process. researchgate.netacs.org While this mechanism is well-established for similar compounds, some studies note that the specific role of NDH-2 in the activity of this compound is strongly implied but has not yet been definitively established through direct biochemical evidence. nih.govresearchgate.net
Disruption of Essential Metal Homeostasis Pathways
A significant consequence of the ROS production by this compound is the profound disruption of metal homeostasis, particularly that of iron. semanticscholar.org Iron is essential for bacterial life, acting as a cofactor in numerous enzymes, but it is also highly toxic in its free form due to its ability to catalyze the formation of highly destructive hydroxyl radicals via the Fenton reaction. Therefore, its uptake, use, and storage are tightly regulated.
Impact on Iron Homeostasis and Iron-Sulfur Cluster Biogenesis
The superoxide radicals generated by this compound directly damage iron-sulfur (Fe-S) clusters. researchgate.net These clusters are ancient and ubiquitous cofactors essential for the function of a wide array of proteins involved in critical cellular processes, including the citric acid cycle and DNA repair. researchgate.net The ROS produced by this compound can cause the leaching of iron ions from these Fe-S clusters, leading to a sudden increase in the intracellular concentration of free, unregulated iron. nih.govresearchgate.net This damages the cell in two ways: it inactivates essential Fe-S-containing enzymes and it releases toxic iron that can participate in further ROS production. In response to this damage, microarray analyses show that M. tuberculosis realigns pathways involved in redox homeostasis and initiates the expression of genes involved in Fe-S cluster repair. nih.govsemanticscholar.org
Upregulation of Iron Acquisition Genes (e.g., mbtB)
The cellular response to the disruption of iron homeostasis is complex. Despite the release of free iron from damaged clusters, the cell can perceive a state of iron deficiency because the iron is not properly incorporated where it is needed. This can trigger a compensatory upregulation of iron acquisition systems. For instance, oxidative stress induced by H₂O₂ has been shown to upregulate siderophore synthesis genes (mbt) in mycobacteria. nih.govresearchgate.net Siderophores are high-affinity iron-chelating molecules secreted by bacteria to scavenge for iron. Similarly, other redox-cycling agents that disrupt iron balance have been shown to increase the expression of the mbtB gene, which is part of the siderophore biosynthesis cluster. nih.gov This suggests that by generating ROS and creating an iron-deficient state, this compound likely stimulates the bacterium to increase its iron uptake, a response that can exacerbate the toxic effects of the free iron.
Downregulation of Iron Storage Genes (e.g., bfrB)
In a state of true iron starvation, mycobacteria will downregulate genes responsible for iron storage to release any available iron for use in essential processes. The gene bfrB encodes bacterioferritin, the primary iron storage protein in M. tuberculosis. nih.gov While the sudden release of iron from damaged Fe-S clusters caused by this compound might be expected to trigger an increase in storage to sequester the toxic metal, some studies with other redox-cycling compounds show the opposite effect. nih.gov The generation of ROS can simulate an iron-deficient state, leading to the downregulation of the iron storage gene bfrB. nih.gov This response, aimed at releasing iron from stores for the repair of damaged Fe-S clusters, can paradoxically contribute to the pool of toxic free iron when the underlying cause is ROS-mediated damage rather than true environmental iron limitation. nih.gov
Cellular and Subcellular Responses to Atd 3169 Exposure
Transcriptional and Gene Expression Profiling
Exposure of Mycobacterium tuberculosis H37Rv to ATD-3169 results in a substantial reprogramming of its transcriptome. regeo.orgregeo.org Microarray analysis has revealed the differential regulation of approximately 500 genes. nih.gov This widespread transcriptional response reflects the cell's effort to counteract the oxidative stress induced by the compound and repair the resulting damage to its DNA, proteins, and lipids. nih.govresearchgate.net The most significantly affected pathways include those responsible for redox homeostasis, DNA repair, central metabolism, and the biosynthesis of cell wall lipids. nih.govnih.gov
The generation of ROS by this compound elicits a strong transcriptional response from genes tasked with maintaining redox balance. researchgate.net A notable change is the approximately 35-fold upregulation of the katG gene, which is crucial for defending against oxidative stress. nih.govresearchgate.net Additionally, several other genes involved in oxidation-reduction reactions are overexpressed. nih.gov
Since iron homeostasis is closely linked to ROS-mediated damage, genes that regulate iron storage and regulation, such as bfrB, ideR, and furA, are highly induced. researchgate.net This suggests an increase in free iron content within the cell, possibly due to iron being leached from iron-sulfur cluster proteins by the superoxide (B77818) generated. researchgate.net Furthermore, the stress on redox homeostasis affects sulfur metabolism, leading to the upregulation of genes involved in the biosynthesis of cysteine and methionine, such as metH, cysN, and cysD. researchgate.net
| Gene Category | Gene(s) | Reported Fold Change | Function |
|---|---|---|---|
| Oxidative Stress Response | katG | ~35-fold | Catalase-peroxidase, detoxifies ROS |
| Oxidation-Reduction Reactions | hpx | N/A | Heme haloperoxidase |
| Rv1786, Rv0068, Rv0183, Rv0892 | N/A | Ferredoxin, Oxidoreductases, Monooxygenases | |
| Iron Homeostasis | bfrB, Rv2455c | Highly induced | Iron storage |
| ideR, furA | Highly induced | Iron regulation | |
| Sulfur Metabolism | metH, cysN, cysD | Upregulated | Cysteine and methionine biosynthesis |
The oxidative damage inflicted by this compound extends to the bacterial DNA, prompting the significant upregulation of multiple genes involved in DNA repair and maintenance. nih.govnih.govresearchgate.net The transcriptional response includes the induction of genes encoding helicases (uvrC, uvrD) and those central to DNA repair and recombination processes like recA, radA, dinP, alkB, and nei. researchgate.net Moreover, genes that manage DNA topology, such as gyrA and gyrB (which encode DNA gyrase subunits), are also upregulated, alongside the SOS response regulator lexA. researchgate.net This coordinated response highlights a cellular effort to repair a wide array of DNA lesions caused by oxidative damage. researchgate.netnih.gov
| Repair Pathway/Process | Gene(s) | Function |
|---|---|---|
| Helicases | uvrC, uvrD | Involved in nucleotide excision repair |
| DNA Repair & Recombination | recA, radA, dinP, alkB, nei | Homologous recombination, translesion synthesis, base excision repair |
| DNA Supercoiling | gyrA, gyrB | Subunits of DNA gyrase, manage DNA topology |
| SOS Response | lexA | Transcriptional repressor of the SOS regulon |
Exposure to this compound also leads to significant alterations in the expression of genes associated with central metabolic pathways. nih.govnih.govresearchgate.net The compound appears to directly impact the citric acid cycle (TCA cycle) by inducing the expression of genes for key enzymes, including the iron-sulfur containing aconitase (acn), 2-oxoglutarate dehydrogenase (kgd), and dihydrolipoamide (B1198117) dehydrogenase (Rv0794c). researchgate.net This induction is likely a compensatory response to the inactivation of these enzymes by the endogenous ROS. researchgate.net Additionally, genes involved in the glyoxylate (B1226380) cycle (icl) and gluconeogenesis (pck) are upregulated, which may serve to counteract the oxidative stress. researchgate.net
The integrity of the mycobacterial cell wall is a critical target of the stress induced by this compound. researchgate.net Transcriptional analysis reveals the upregulation of numerous genes involved in the biosynthesis of cell wall lipids, indicating that the compound causes significant damage to the lipid architecture of the cell wall. nih.govresearchgate.net Affected genes include those responsible for lipid/polyketide biosynthesis, such as mma3, mma2, pks2, pks7, papA1, and papA3. researchgate.net Genes related to fatty acid metabolism, including fas, fadD9, fadD22, and fadD31, are also induced. researchgate.net
Phenotypic Alterations in Microbial Models
The primary phenotypic alteration observed in mycobacteria upon exposure to this compound is a dose-dependent, long-lasting, and irreversible oxidative shift in the intramycobacterial redox potential. nih.govnih.gov This disruption of redox homeostasis is the foundational mechanism driving the compound's antimycobacterial effects. nih.gov Studies comparing Mycobacterium tuberculosis with the non-pathogenic, fast-growing Mycobacterium smegmatis (Msm) revealed that Mtb has a diminished capacity to restore its cytoplasmic redox balance after exposure. nih.govnih.govtandfonline.com This heightened sensitivity in Mtb is directly linked to its susceptibility to growth inhibition by the compound. nih.govnih.gov
This compound demonstrates potent growth inhibition against various strains of M. tuberculosis. nih.gov Its efficacy extends to drug-sensitive laboratory strains as well as clinical isolates that are multidrug-resistant (MDR) and extensively drug-resistant (XDR). nih.govnih.gov In contrast, the compound is significantly less effective against M. smegmatis. nih.govresearchgate.net This suggests a selective targeting of the redox metabolism that is particularly vulnerable in pathogenic mycobacteria. nih.govnih.gov
| Mycobacterial Species | Strain Type | Strain Name | MIC (µM) |
|---|---|---|---|
| M. tuberculosis (Mtb) | Drug-Sensitive | H37Rv | 3.125 |
| Multidrug-Resistant (MDR) | Jal 2287 | 3.125 | |
| Extensively Drug-Resistant (XDR) | MYC 431 | 6.25 | |
| M. smegmatis (Msm) | Non-pathogenic | N/A | >25 |
Colony-Forming Unit (CFU) Enumeration Studies
Colony-forming unit (CFU) enumeration is a standard method to determine the number of viable bacterial cells in a sample. In the context of this compound, CFU assays have been instrumental in quantifying its bactericidal effects.
Research involving the exposure of Mycobacterium tuberculosis H37Rv to this compound has demonstrated a significant reduction in cell viability over time. When treated with 3.1 µM of this compound, a time-dependent decrease in CFUs was observed. researchgate.net Similarly, studies on Mycobacterium smegmatis treated with ATD compounds at their minimum inhibitory concentration (MIC) showed a substantial decrease in CFUs, with approximately a 2.5 log reduction compared to untreated cells after 24 hours of treatment. nih.gov This confirms that this compound and related compounds have a bactericidal, rather than bacteriostatic, effect on mycobacterial cells. nih.gov
Table 1: Effect of this compound on the Viability of Mycobacterium tuberculosis H37Rv
| Time Point | Treatment | Log10 CFU/mL (Approximate) |
|---|---|---|
| Day 0 | Untreated Control | 5.8 |
| Day 5 | Untreated Control | 7.5 |
| Day 5 | 3.1 µM this compound | 5.5 |
| Day 10 | Untreated Control | 8.0 |
| Day 10 | 3.1 µM this compound | 4.5 |
This table is based on data reported in CFU enumeration studies of M. tuberculosis H37Rv exposed to this compound. researchgate.net
Investigation of Morphological Changes
While direct studies detailing the morphological changes in mycobacteria specifically due to this compound are limited, the broader context of stress-induced morphological alterations in bacteria provides a framework for potential effects. Bacteria, including Mycobacterium, are known to undergo significant morphological changes in response to environmental stressors. nexusacademicpublishers.commdpi.com These can include alterations in cell size and shape, such as filamentation or a reduction in cell length. nexusacademicpublishers.commdpi.combiorxiv.org For instance, overexpression of certain proteins in Mycobacterium smegmatis has been shown to result in elongated cells, indicating an impact on cell wall morphology. nih.gov Given that this compound induces significant oxidative stress, it is plausible that it could elicit similar morphological responses. However, without specific research, any proposed morphological changes remain speculative.
Mechanisms of Cellular Adaptation and Counter-Response
The primary mechanism of this compound's action is the induction of endogenous oxidative stress. nih.govnih.gov The cellular response to this assault involves the activation of antioxidant systems and subsequent attempts to recover from the oxidative damage.
Activation of Antioxidant Systems
This compound functions as a hydroquinone-based small molecule that enhances the production of endogenous reactive oxygen species (ROS), including superoxide radicals, within mycobacteria. nih.govnih.gov This surge in ROS triggers a significant cellular response aimed at restoring redox homeostasis. A key component of this response in mycobacteria is the mycothiol (B1677580) (MSH) antioxidant system. nih.gov Exposure to this compound leads to a perturbation of the mycothiol redox potential (EMSH), indicating that the cell is actively trying to counteract the oxidative stress. nih.gov
Microarray analyses of M. tuberculosis exposed to this compound have revealed a major realignment of pathways involved in redox homeostasis, central metabolism, DNA repair, and the biosynthesis of cell wall lipids. nih.gov This broad-ranging transcriptional response underscores the multifaceted nature of the cellular effort to mitigate the damage caused by the compound. nih.gov
Recovery from Oxidative Insult
A critical finding in the study of this compound is the differential ability of mycobacterial species to recover from the induced oxidative stress. Mycobacterium tuberculosis exhibits a diminished capacity to restore its cytoplasmic redox balance following exposure to this compound. nih.govnih.gov This results in a dose-dependent, long-lasting, and irreversible oxidative shift in the intramycobacterial redox potential. nih.govnih.gov This inability to effectively counteract and recover from the oxidative insult is directly linked to the bactericidal effect of the compound on M. tuberculosis. nih.govnih.gov
Comparative Cellular Sensitivity Across Species
A significant aspect of the research into this compound has been the comparison of its effects on the pathogenic Mycobacterium tuberculosis and the non-pathogenic, fast-growing Mycobacterium smegmatis.
Mycobacterium tuberculosis (Mtb) vs. Mycobacterium smegmatis (Msm) Sensitivity
Studies have consistently shown that M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates, are highly susceptible to inhibition by this compound. nih.govnih.gov In stark contrast, M. smegmatis is significantly less sensitive to the compound. nih.govnih.govresearchgate.netresearchgate.net
This differential sensitivity is attributed to the varying capacities of the two species to manage oxidative stress. Dynamic redox potential measurements have revealed that M. smegmatis is more adept at restoring its cytoplasmic redox balance when faced with the ROS generated by this compound. nih.govnih.gov While lower, non-toxic concentrations of this compound cause a rapid, concentration-dependent oxidative shift in M. smegmatis, the cells are largely able to recover. nih.gov Conversely, M. tuberculosis is unable to mount a sufficiently robust response, leading to a sustained and lethal disruption of its redox homeostasis. nih.govnih.gov This suggests a fundamental difference in the redox biology of the two species, which this compound effectively exploits. nih.gov
Response of Drug-Resistant and Drug-Sensitive Mtb Strains
Research into the efficacy of this compound has demonstrated its potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound's mechanism, centered on the generation of endogenous reactive oxygen species (ROS), appears to circumvent conventional resistance pathways, making it a promising agent against otherwise difficult-to-treat infections. nih.govresearchgate.netresearchgate.net
Studies have shown that this compound is proficient at permeating mycobacterial cells and reliably elevating internal ROS levels, including superoxide radicals. nih.govmedchemexpress.com This action leads to a significant perturbation of the mycothiol redox balance. This disruption of redox homeostasis is a critical event, as Mtb is found to be particularly sensitive to imbalances in its internal oxidative state. nih.gov
A key finding is that the bactericidal activity of this compound is maintained across a spectrum of Mtb strains, irrespective of their resistance profiles to other antibiotics. nih.gov This includes the standard laboratory drug-sensitive strain H37Rv, as well as clinical isolates that are single drug-resistant, multidrug-resistant (MDR), and extensively drug-resistant (XDR). nih.govmedchemexpress.com The compound induces a dose-dependent, prolonged, and irreversible oxidative shift in the intramycobacterial redox potential in all tested Mtb strains. nih.gov The response pattern to this compound in drug-resistant strains like Jal 2287 (MDR) and MYC 431 (XDR) was observed to be comparable to that of the drug-sensitive H37Rv strain. nih.govresearchgate.net
This uniform susceptibility suggests that the cellular target and mechanism of this compound are distinct from those of frontline tuberculosis drugs, for which resistance is well-documented. nih.gov For instance, checkerboard assays confirmed that the antimicrobial activity of this compound is linked to ROS generation and mycothiol redox imbalance, as it showed no synergistic effect when combined with isoniazid (B1672263) (INH), a drug with a different mechanism of action. nih.gov
Detailed Research Findings
The effectiveness of this compound against various Mtb strains has been quantified through Minimum Inhibitory Concentration (MIC) assays. These studies consistently show that low micromolar concentrations of the compound are sufficient to inhibit the growth of both drug-susceptible and highly resistant clinical isolates. nih.gov
The data below illustrates the MIC values of this compound against a panel of M. tuberculosis strains, highlighting its consistent potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Drug-Sensitive and Drug-Resistant M. tuberculosis Strains
| Strain | Resistance Profile | MIC (µM) nih.gov |
|---|---|---|
| Mtb H37Rv | Drug-Sensitive | 3.125 |
| BND 320 | Single Drug-Resistant | 6.25 |
| Jal 2261 | Multidrug-Resistant (MDR) | 3.125 |
| Jal 1934 | Multidrug-Resistant (MDR) | 6.25 |
| Jal 2287 | Multidrug-Resistant (MDR) | 3.125 |
Table 2: Synergistic Activity of this compound and Clofazimine (CFZ) against M. tuberculosis Strains
| Strain | Resistance Profile | ΣFIC (this compound + CFZ) nih.gov | Interpretation |
|---|---|---|---|
| Mtb H37Rv | Drug-Sensitive | ≤0.5 | Synergy |
| Jal 2287 | Multidrug-Resistant (MDR) | ≤0.5 | Synergy |
Pre Clinical Research Models and Systemic Biological Perturbations
Utilization in Ex Vivo and Organoid Models
Based on currently available scientific literature, there are no published studies detailing the utilization of ATD-3169 in ex vivo or organoid models. Research on this compound has primarily focused on in vitro microbiological systems to elucidate its mechanism of action against mycobacteria.
Application in Non-Human In Vivo Systems (e.g., Animal Models)
As of the latest available data, there are no specific published studies that document the application and effects of this compound in non-human in vivo systems, such as animal models of tuberculosis. The existing research provides a foundational understanding of its antimycobacterial activity through in vitro studies.
While in vivo data is not available, extensive in vitro research has characterized the molecular and cellular effects of this compound on mycobacteria. The primary mechanism of this compound is the induction of endogenous reactive oxygen species (ROS), including superoxide (B77818) radicals, within the mycobacterial cell. medchemexpress.com This targeted generation of oxidative stress perturbs the cytoplasmic redox homeostasis of Mtb. medchemexpress.com
Studies utilizing a redox-sensitive biosensor revealed that this compound causes a significant and irreversible oxidative shift in the mycothiol (B1677580) redox potential (EMSH) within Mtb. medchemexpress.com This indicates a diminished capacity of the pathogen to counteract the induced redox stress compared to non-pathogenic mycobacteria like Mycobacterium smegmatis. medchemexpress.com
Microarray analysis of Mtb exposed to this compound revealed a significant realignment of multiple metabolic and defense pathways, consistent with a response to heightened endogenous ROS. These transcriptional changes provide insight into the widespread cellular impact of the compound. medchemexpress.com
Table 1: Key Gene Ontology (GO) Categories Affected by this compound in M. tuberculosis
| GO Category | Biological Process | Implication of Perturbation |
|---|---|---|
| Redox Homeostasis | Regulation of cellular redox state | Disruption of the mycobacterium's ability to manage oxidative stress. medchemexpress.com |
| Central Metabolism | Core energy and biosynthetic pathways | Alteration of metabolic functions crucial for survival and growth. medchemexpress.com |
| DNA Repair | Mechanisms to correct DNA damage | Increased DNA damage due to ROS, overwhelming repair systems. medchemexpress.com |
| Cell Wall Lipid Biosynthesis | Synthesis of the mycobacterial cell envelope | Compromised integrity of the protective cell wall. medchemexpress.com |
This table summarizes the major pathways transcriptionally altered in Mtb upon exposure to this compound, as identified by microarray analysis. medchemexpress.com
Direct studies on the impact of this compound on host-pathogen interactions within a preclinical model are not yet published. However, based on its mechanism of action, it is plausible to infer its potential effects. By inducing lethal levels of oxidative stress within Mtb, this compound directly targets the pathogen's viability. medchemexpress.com This could indirectly impact host-pathogen interactions by reducing the bacterial load and preventing the pathogen from employing its virulence mechanisms that are dependent on its metabolic integrity and ability to counter host-generated oxidative stress.
Analysis of Pathogen Survival and Virulence Factors in Model Organisms
The bactericidal activity of this compound has been demonstrated in vitro against various strains of Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. medchemexpress.com The compound's ability to induce an overwhelming and irreversible oxidative shift in the intramycobacterial redox potential is directly linked to its lethal effect. medchemexpress.com
Mtb's susceptibility to this compound, in contrast to the relative resistance of M. smegmatis, suggests that the pathogenic species has a diminished capacity to manage perturbations in its endogenous ROS levels, highlighting a specific vulnerability. medchemexpress.com This differential susceptibility underscores the functional link between the maintenance of cytoplasmic redox balance and the survival of Mtb. medchemexpress.com
Table 2: Comparative Susceptibility of Mycobacterial Species to this compound
| Mycobacterial Species | Susceptibility to this compound | Key Finding |
|---|---|---|
| Mycobacterium tuberculosis | Highly Susceptible | Demonstrates a diminished capacity to restore cytoplasmic redox balance after exposure. medchemexpress.com |
| Mycobacterium smegmatis | Less Susceptible | Shows a more robust ability to counteract the induced endogenous oxidative stress. medchemexpress.com |
This table illustrates the differential inhibitory effect of this compound on pathogenic versus non-pathogenic mycobacteria, highlighting a key aspect of its targeted activity. medchemexpress.com
While the effect of this compound on specific virulence factors has not been explicitly detailed, the widespread disruption of cellular processes, including cell wall biosynthesis and central metabolism, strongly implies an impairment of the pathogen's virulence machinery. medchemexpress.com
Advanced Methodologies and Analytical Approaches Employed in Atd 3169 Research
Biosensor Development for Intracellular Redox State Monitoring
The development and application of genetically encoded biosensors have revolutionized the real-time monitoring of intracellular environments. In the context of ATD-3169 research, these tools are critical for observing the dynamic changes in the cellular redox state induced by the compound.
Application of Mrx1–roGFP2 Biosensor
A key tool in studying the effects of compounds like this compound on the intracellular redox potential of Mycobacterium tuberculosis (Mtb) is the Mrx1–roGFP2 biosensor. plos.orgnih.gov This biosensor is a fusion protein combining mycoredoxin-1 (Mrx1) with a redox-sensitive variant of green fluorescent protein (roGFP2). plos.orgnih.gov
The underlying mechanism of the Mrx1-roGFP2 biosensor involves the specific reaction of Mrx1 with oxidized mycothiol (B1677580) (MSSM), a primary redox buffer in mycobacteria. plos.orgscienceopen.comresearchgate.net This interaction leads to the transfer of an oxidative equivalent to roGFP2, causing a conformational change in the protein that alters its fluorescence properties. plos.orgscienceopen.comresearchgate.net Specifically, the ratio of fluorescence emission when excited at two different wavelengths (typically 405/488 nm) provides a quantitative measure of the mycothiol redox potential (EMSH). nih.govresearchgate.net An increase in this ratio signifies a shift towards a more oxidizing intracellular environment. researchgate.net
Studies have demonstrated that exposure of Mtb strains, including drug-resistant isolates, to this compound results in a significant and sustained oxidative shift in the EMSH, as measured by the Mrx1-roGFP2 biosensor. This indicates that this compound effectively disrupts the cytoplasmic redox balance of the bacterium.
| Biosensor Component | Function | Principle of Detection |
| Mrx1 (Mycoredoxin-1) | Specifically recognizes and reacts with oxidized mycothiol (MSSM). | Acts as the specific sensor for the mycothiol redox state. |
| roGFP2 (Redox-sensitive GFP) | Exhibits a ratiometric change in fluorescence upon oxidation. | The change in the 405/488 nm excitation ratio reflects the degree of oxidation. |
High-Throughput Screening for ROS Generation and Biological Activity
High-throughput screening (HTS) methodologies are essential for the rapid evaluation of large numbers of chemical compounds for their ability to induce specific cellular responses, such as the generation of reactive oxygen species (ROS). promega.comnih.gov These assays are typically performed in a multi-well plate format, allowing for the simultaneous testing of thousands of compounds. frontiersin.org
For the assessment of ROS production, various fluorescent probes are available, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) and dihydroethidium (B1670597) (DHE). nih.govfrontiersin.orgassaygenie.com These probes are cell-permeable and become fluorescent upon oxidation by ROS. frontiersin.orgassaygenie.com The intensity of the fluorescence signal is proportional to the level of intracellular ROS, enabling a quantitative measure of a compound's ROS-generating capacity. assaygenie.com HTS platforms can be used to identify and characterize compounds like this compound that function as ROS generators. biocat.com
| Assay Type | Principle | Application in this compound Research |
| Fluorescence-based ROS Assay | Cell-permeable dyes (e.g., H2DCFDA, DHE) are oxidized by ROS to produce a fluorescent signal. | To quantify the dose-dependent ROS generation induced by this compound in a high-throughput manner. |
| Bioluminescence-based Assays | Enzymatic reactions that produce light are coupled to the presence of specific ROS or antioxidant molecules (e.g., glutathione). | To screen for compounds that disrupt the redox balance by measuring changes in key antioxidant levels. promega.com |
Transcriptomics and Proteomics in Response to Compound Exposure
To understand the broader cellular response to a compound, global analyses of gene expression (transcriptomics) and protein abundance (proteomics) are employed. These "omics" approaches provide a systems-level view of the pathways and processes affected by compound exposure.
A transcriptomic analysis of M. tuberculosis H37Rv treated with this compound has been performed to identify changes in gene expression. omicsdi.org Such studies can reveal the upregulation of stress response genes, alterations in metabolic pathways, and the induction of DNA repair mechanisms, providing clues to the compound's mode of action and the bacterium's attempts to counteract its effects.
While specific proteomic studies on this compound are not widely published, this methodology is crucial for understanding the functional consequences of transcriptomic changes. oncotarget.com Proteomic analyses, often using mass spectrometry-based techniques, can identify changes in the abundance of proteins involved in key cellular functions, such as enzymatic activity, structural integrity, and signaling. mdpi-res.compsu.edu For instance, in response to an ROS-generating compound like this compound, one would expect to see changes in the levels of antioxidant enzymes and proteins involved in repairing oxidative damage. d-nb.info
Structural Biology Techniques for Target Interaction Analysis
Understanding how a compound interacts with its molecular target is fundamental to drug development. Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, provide atomic-level details of these interactions. csic.esacs.org While specific structural studies of this compound in complex with a biological target have not been detailed in publicly available literature, this approach would be a critical next step in its research. researchgate.net
By determining the three-dimensional structure of a compound bound to its target protein, researchers can identify the key amino acid residues involved in the interaction. acs.org This information is invaluable for structure-based drug design, where compounds can be rationally modified to improve their potency and specificity. researchgate.net
Microfluidic-Microscopy Systems for Single-Cell Analysis
Conventional microbiological assays often measure the average response of a population of cells, which can mask important heterogeneity in individual cell behavior. researchgate.net Microfluidic-microscopy systems offer a powerful solution by enabling the analysis of single cells in a controlled environment. lth.seacs.org
These systems can be used to monitor the responses of individual bacterial cells to a compound like this compound in real-time. researchgate.net This allows for the observation of phenomena such as variations in the timing and magnitude of ROS production, differential susceptibility to the compound, and the emergence of tolerant or resistant subpopulations. While direct application on this compound is not yet documented, the technology holds immense promise for a deeper understanding of its antibacterial effects at the single-cell level. researchgate.net
Computational and Theoretical Frameworks for Atd 3169 Studies
Molecular Dynamics Simulations of Compound-Target Interactions
While specific molecular dynamics (MD) simulation studies focusing exclusively on ATD-3169 are not yet prevalent in the public domain, the principles of this powerful computational technique are highly applicable to understanding its mechanism. MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of how a ligand like this compound might interact with its biological target. epfl.chresearchgate.net
Given that this compound functions by generating reactive oxygen species (ROS) through redox cycling, its likely targets are components of the Mycobacterium tuberculosis (Mtb) electron transport chain. nih.govasm.org MD simulations could be employed to model the binding of this compound to proteins within this chain, such as the type II NADH dehydrogenase (NDH-2). acs.org Such simulations would involve creating a virtual system containing the target protein and the this compound molecule, solvated in a water box to mimic the cellular environment. By calculating the forces between atoms and tracking their movements over nanoseconds or even microseconds, researchers can predict the binding affinity, identify key interacting amino acid residues, and observe conformational changes in the protein upon ligand binding. frontiersin.orgyoutube.com This information is invaluable for understanding the precise molecular interactions that facilitate the redox cycling activity of this compound and for designing modifications to the compound that could enhance its binding and efficacy.
A typical workflow for such a simulation would involve:
System Setup: Obtaining or modeling the 3D structure of the target protein and docking this compound into its putative binding site.
Solvation and Ionization: Placing the protein-ligand complex in a simulated aqueous environment with appropriate ion concentrations.
Minimization and Equilibration: Relaxing the system to a low-energy state and allowing the temperature and pressure to stabilize.
Production Run: Running the simulation for an extended period to collect data on the trajectory of the atoms.
Analysis: Analyzing the trajectory to calculate binding free energies, identify stable interactions (e.g., hydrogen bonds, hydrophobic interactions), and observe any significant conformational changes. frontiersin.org
Although direct MD simulation data for this compound is pending, the application of this framework holds significant promise for a deeper, atomistic understanding of its function.
Bioinformatics Approaches for Gene and Pathway Analysis
The advent of high-throughput technologies like DNA microarrays has enabled a global view of the cellular response to drug treatment. For this compound, microarray analysis of M. tuberculosis H37Rv has been instrumental in delineating the genetic and metabolic pathways perturbed by the compound. nih.gov This bioinformatic approach provides a comprehensive snapshot of the transcriptional changes, offering clues about the mechanism of action and the cellular stress responses elicited by the drug. regeo.org
Treatment of Mtb with this compound leads to a significant realignment of the transcriptome, with a multitude of genes being either upregulated or downregulated. nih.gov These differentially expressed genes can be mapped to specific biological pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to reveal the broader physiological impact of the compound. researchgate.net
The transcriptional response to this compound is largely consistent with the induction of severe oxidative stress. researchgate.net Key pathways and gene categories affected include:
Redox Homeostasis and Stress Response: A significant upregulation of genes involved in combating oxidative stress is observed. Notably, katG, which encodes a catalase-peroxidase, is highly induced (~35-fold), indicating a cellular attempt to neutralize the ROS generated by this compound. researchgate.net Other upregulated genes in this category often include those involved in the thioredoxin system and other antioxidant defense mechanisms.
DNA Repair: The generation of ROS, particularly hydroxyl radicals, can cause significant DNA damage. Consequently, genes involved in various DNA repair pathways, such as the SOS response (lexA), nucleotide excision repair (uvrB), and base excision repair (nei), are upregulated. researchgate.net
Central Metabolism: The microarray data reveals significant changes in the expression of genes encoding enzymes of the citric acid cycle, including aconitase (acn) and 2-oxoglutarate dehydrogenase (kgd). researchgate.net This suggests that endogenous ROS generated by this compound may inactivate these iron-sulfur cluster-containing enzymes, leading to a compensatory upregulation of their corresponding genes.
Cell Wall and Lipid Metabolism: The expression of numerous genes involved in the biosynthesis of cell wall lipids and polyketides (e.g., pks2, mmaA2) is altered, indicating that the oxidative stress induced by this compound likely damages the complex lipid architecture of the mycobacterial cell wall. researchgate.net
Iron Homeostasis: Genes involved in iron storage (bfrB) and regulation (ideR) are highly induced. researchgate.net This suggests that the superoxide (B77818) radicals produced by this compound may be leaching iron from iron-sulfur clusters within various proteins, leading to an increase in free intracellular iron and a corresponding transcriptional response to sequester this potentially toxic metal.
The following table summarizes a selection of key genes and pathways affected by this compound treatment in M. tuberculosis, as identified through bioinformatics analysis of microarray data.
| Pathway/Process | Key Genes Affected | Observed Change | Inferred Consequence |
|---|---|---|---|
| Redox Homeostasis | katG, ahpC, ahpD | Upregulated | Attempt to neutralize ROS and peroxide |
| DNA Repair | lexA, recA, uvrB, nei | Upregulated | Response to DNA damage from ROS |
| Citric Acid Cycle | acn, kgd, Rv0794c | Upregulated | Compensation for ROS-mediated enzyme inactivation |
| Cell Wall Lipid Biosynthesis | pks2, mmaA2, papA1 | Upregulated | Response to damage of cell wall architecture |
| Iron Homeostasis | bfrB, ideR | Upregulated | Response to iron leaching from Fe-S clusters |
This detailed bioinformatics analysis not only confirms the redox-cycling mechanism of this compound but also provides a deeper understanding of the downstream consequences of this activity, highlighting the unique vulnerability of Mtb to perturbations in its redox balance. nih.gov
Modeling of Redox Homeostasis Perturbation
A central aspect of this compound's mechanism is its ability to disrupt the delicate redox homeostasis of M. tuberculosis. nih.gov Computational and theoretical models are crucial for understanding the dynamics of this perturbation. Mtb, like all organisms, maintains a reducing intracellular environment, primarily through the mycothiol (B1677580) (MSH) buffer system. longdom.org this compound, being a hydroquinone-based compound, can undergo redox cycling, a process that consumes reducing equivalents (like NADH) and transfers electrons to molecular oxygen to generate superoxide radicals (O₂⁻). nih.govmedchemexpress.com
This process can be modeled conceptually and mathematically. The core of the model involves the following steps:
this compound is reduced by a cellular reductase, likely NDH-2, using NADH as an electron donor.
The reduced form of this compound then auto-oxidizes by transferring an electron to O₂, regenerating the parent compound and producing O₂⁻.
This cycle repeats, leading to a continuous generation of superoxide and a depletion of the NADH pool.
The resulting O₂⁻ and other downstream ROS (like hydrogen peroxide and hydroxyl radicals) overwhelm the MSH-dependent antioxidant capacity of the cell. longdom.org This leads to an oxidative shift in the mycothiol redox potential (EMSH), which can be experimentally measured and theoretically modeled. Dynamic measurements have shown that upon exposure to this compound, Mtb experiences a dose-dependent, long-lasting, and irreversible oxidative shift in its EMSH. nih.gov
Interestingly, modeling and experimental data reveal that Mtb has a diminished capacity to restore this cytoplasmic redox balance compared to the non-pathogenic species Mycobacterium smegmatis. nih.gov This differential susceptibility is a key finding and can be incorporated into comparative computational models of redox metabolism in these two species. Such models would account for the different activities and expression levels of key redox enzymes and the differing capacities of their respective thiol-based buffer systems.
The perturbation of redox homeostasis by this compound can be summarized in the following table:
| Parameter | Effect of this compound | Modeling Implication |
|---|---|---|
| Intracellular Superoxide (O₂⁻) Levels | Significantly increased | Modeling the rate of O₂⁻ generation based on this compound concentration and reductase activity. |
| NADH/NAD⁺ Ratio | Decreased | Incorporating the depletion of NADH into metabolic flux models. |
| Mycothiol Redox Potential (EMSH) | Shifts to a more oxidizing potential | Dynamic modeling of the EMSH based on the rates of ROS production and detoxification. |
| Iron-Sulfur (Fe-S) Clusters | Damaged, leading to iron release | Modeling the kinetics of Fe-S cluster damage as a function of O₂⁻ concentration. |
These modeling efforts underscore that the efficacy of this compound is not just due to the generation of ROS, but specifically to its ability to overwhelm the unique and somewhat fragile redox regulatory network of Mtb. nih.gov
Predictive Analytics for Compound Design and Optimization
Predictive analytics in drug discovery involves using data and computational models to forecast the properties of new chemical entities, thereby guiding their design and optimization. nih.gov The development of this compound itself is an example of this approach. It was identified from a synthesized series of hydroquinone-based small molecules designed as ROS generators. nih.gov This process, often referred to as a lead optimization campaign, inherently uses the structure-activity relationships (SAR) from the initial set of compounds to predict and synthesize more potent analogues.
A more formal computational approach in this domain is the use of Quantitative Structure-Activity Relationship (QSAR) models. longdom.orgnih.gov Although a specific QSAR study for the this compound series is not publicly available, the principles are directly applicable. A QSAR model would attempt to build a mathematical relationship between the chemical structures of the synthesized hydroquinone (B1673460) derivatives and their observed biological activity (e.g., their minimum inhibitory concentration against Mtb or their rate of ROS generation).
The steps to build such a model would include:
Data Collection: Assembling a dataset of compounds with their measured biological activities. For the this compound series, this would be the various synthesized hydroquinone analogues.
Descriptor Calculation: For each compound, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors, topological indices) and 3D descriptors (e.g., molecular shape, surface area, electrostatic potential).
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), a mathematical model is created that links the descriptors to the biological activity.
Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds that were not used in the model-building process.
Once a validated QSAR model is established, it can be used to:
Virtual Screening: Screen large virtual libraries of compounds to identify new potential hits with predicted high activity.
Lead Optimization: Guide the modification of a lead compound like this compound. The model could predict, for example, which position on the molecule is best for adding a particular functional group to improve activity or other properties like solubility or metabolic stability.
The table below illustrates the conceptual application of predictive analytics to the design of compounds like this compound.
| Analytical Approach | Input Data | Predicted Output | Application in Design |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Structures and activities of a series of hydroquinone analogues | Qualitative understanding of which structural features enhance activity | Guiding the next round of synthesis to incorporate favorable features. |
| Quantitative Structure-Activity Relationship (QSAR) | Molecular descriptors and quantitative activity data for a compound series | A mathematical equation to predict the activity of new compounds | Prioritizing which new analogues to synthesize; virtual screening of compound libraries. |
| Pharmacophore Modeling | 3D structures of active compounds | A 3D arrangement of essential features for activity (e.g., H-bond donors, aromatic rings) | Searching for novel scaffolds that match the pharmacophore. |
| ADMET Prediction | Chemical structure | Predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity properties | Filtering out compounds with predicted poor pharmacokinetic or toxicological profiles early in the design process. |
Through these predictive frameworks, the process of drug discovery moves from serendipitous finding to rational design, enabling the more efficient development of optimized therapeutic agents targeting vulnerabilities in pathogens like M. tuberculosis.
Strategic Applications of Atd 3169 As a Research Tool
Elucidation of Fundamental Biological Processes (e.g., Redox Metabolism in Mycobacteria)
ATD-3169 has been instrumental in elucidating fundamental biological processes, particularly the intricate redox metabolism in mycobacteria, including Mycobacterium tuberculosis (Mtb). Studies have shown that this compound permeates mycobacteria and induces a dose-dependent, long-lasting, and irreversible oxidative shift in intramycobacterial redox potential. acs.orgnih.gov This effect is attributed to its ability to enhance endogenous ROS, including superoxide (B77818) radicals. acs.orgnih.gov
Research utilizing this compound has revealed that Mtb has a diminished capacity to restore cytoplasmic redox balance compared to Mycobacterium smegmatis (Msm), a fast-growing nonpathogenic mycobacterial species. acs.orgnih.gov This suggests a unique sensitivity of Mtb's cytoplasmic redox poise to manipulation and highlights the importance of targeting intramycobacterial redox metabolism for controlling tuberculosis infection. acs.orgnih.gov Microarray analysis of Mtb exposed to this compound has shown significant changes in the expression of genes involved in redox homeostasis, central metabolism, DNA repair, and cell wall lipid biosynthesis, all consistent with elevated endogenous ROS contributing to lethality. nih.govnih.gov
Data from studies using this compound demonstrate its impact on the minimum inhibitory concentration (MIC) against different mycobacterial strains. For instance, this compound completely prevented Msm growth at an MIC of 50 µM, while lower oxidative stress induced by a related compound, ATD-4064, correlated with a higher MIC value against Msm (200 µM). nih.gov This indicates a functional linkage between dynamic redox changes and survival in mycobacteria. nih.gov
Probing Mechanisms of Antioxidant Defense
This compound is a valuable tool for probing the mechanisms of antioxidant defense in biological systems, particularly in the context of oxidative stress induced by elevated endogenous superoxide levels. Studies in mycobacteria have utilized this compound to assess the efficacy of their antioxidant systems in counteracting the induced redox stress. nih.gov
Research indicates that this compound perturbs mycothiol (B1677580) redox homeostasis in Mtb. nih.gov The mycothiol system is considered one of the main intrinsic mechanisms for protection against this compound in Mtb. nih.gov By generating overwhelming endogenous oxidative stress, this compound severely impairs the ability of Mtb to orchestrate an efficient and dynamic mycothiol-specific antioxidant response. nih.gov This is supported by findings that an Mtb strain deficient in mycothiol biosynthesis (MtbΔmshA) showed sensitivity to oxidants, similar to the effects observed with this compound treatment. nih.gov
While some antioxidant systems like superoxide dismutase (SOD) are constitutively overexpressed in Mtb and their expression may not be influenced by oxidative insult, this compound's impact on mycothiol highlights the complexity of the antioxidant defense network. nih.gov The use of this compound allows researchers to investigate the specific roles of different antioxidant components and pathways in mitigating the effects of induced oxidative stress.
Validation of Specific Molecular Targets and Pathways
This compound can be employed in the validation of specific molecular targets and pathways involved in cellular responses to oxidative stress. By inducing a controlled oxidative shift, researchers can observe the resulting cellular changes and link them to specific molecular players.
Although direct studies explicitly stating "validation of specific molecular targets and pathways using this compound" were not prominently found, the research on mycobacteria provides indirect evidence of this application. The microarray analysis showing differential regulation of genes involved in various pathways (redox homeostasis, central metabolism, DNA repair, cell wall lipid biosynthesis) in response to this compound treatment indicates that the compound's effects are mediated through specific molecular pathways. nih.govnih.gov Further research could use this compound to validate the roles of these differentially expressed genes and their protein products as targets or key components within these pathways in the context of oxidative stress response.
The observation that this compound induces the transcription of genes involved in oxidative stress response (furA), iron homeostasis (ideR), and iron storage (bfrB) in mycobacteria suggests that these genes and their associated pathways are responsive to the oxidative stress generated by the compound. researchgate.netasm.org This makes this compound a useful tool for investigating the regulation and function of these specific molecular targets under oxidative stress conditions.
Development of Novel Research Paradigms for Oxidative Stress Induction
This compound contributes to the development of novel research paradigms for oxidative stress induction due to its specific mechanism of action as a reliable enhancer of endogenous ROS within cells. Unlike exogenous application of oxidants, this compound permeates the cell membrane to generate superoxide radicals internally. acs.orgnih.gov This intracellular generation of ROS provides a distinct model for studying the cellular response to internally generated oxidative stress, which may differ from the response to external oxidative insults.
The use of this compound allows for the study of dose-dependent, long-lasting, and irreversible oxidative shifts in cellular redox potential, providing a dynamic model for investigating the cellular capacity to restore redox balance. acs.orgnih.gov This is particularly relevant in organisms like Mtb, where the diminished capacity to counteract such shifts can be a point of vulnerability. acs.orgnih.gov
Furthermore, this compound's ability to induce oxidative stress via redox cycling, potentially involving enzymes like type II NADH dehydrogenase (NDH2) in mycobacteria, offers a paradigm to study the link between cellular respiration and oxidative stress generation. acs.org This provides a research model distinct from oxidative stress induced by other mechanisms.
Utility in Synthetic Biology for System Perturbation Studies
In the field of synthetic biology, this compound holds potential utility for system perturbation studies. Synthetic biology often involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. mit.edu Perturbation studies in synthetic biology involve deliberately altering a biological system to understand its components, interactions, and behavior. biorxiv.orgopenreview.net
While specific examples of this compound being directly used in synthetic biology constructs were not found in the search results, its properties make it a suitable tool for perturbing cellular systems to study their robustness, response to stress, and the function of synthetic circuits or pathways. By introducing a controlled level of intracellular oxidative stress, researchers can assess how synthetic biological systems or modified natural systems react and adapt.
For instance, this compound could be used to perturb the redox environment within a cell engineered with a synthetic gene circuit designed to respond to oxidative stress. This could help validate the functionality of the circuit or study how the synthetic components interact with the host cell's stress response machinery. The ability of this compound to induce a quantifiable and sustained oxidative shift makes it a valuable tool for creating defined stress conditions in synthetic biology experiments aimed at understanding system behavior under perturbed states.
Future Research Trajectories and Unaddressed Questions
Elucidating Secondary and Tertiary Molecular Targets of ATD-3169
While the primary activity of this compound is the generation of ROS, the precise molecular entities it interacts with to initiate this cascade are not fully elucidated. Research indicates that this compound is a redox-cycling agent that may selectively activate a respiratory complex in mycobacteria. researchgate.net This interaction is believed to trigger the production of superoxide (B77818).
A significant consequence of this ROS production is the disruption of iron homeostasis. researchgate.netsemanticscholar.org Oxidative stress induced by this compound can damage essential macromolecules, including iron-containing proteins. researchgate.net This leads to the leaching of iron from these proteins, elevating intracellular iron levels. Future research should focus on identifying the specific iron-sulfur cluster-containing proteins that are most susceptible to damage by this compound-induced ROS. Pinpointing these secondary targets would provide a more detailed understanding of its lethal effect. Further investigation is needed to determine if this compound has direct, albeit lower-affinity, interactions with other cellular components beyond the initial respiratory complex activation.
Comprehensive Understanding of Downstream Signaling Cascades
Exposure to this compound induces a dose-dependent, long-lasting, and irreversible oxidative shift in the intramycobacterial redox potential. acs.orgnih.gov This profound perturbation of redox homeostasis triggers a major realignment of multiple cellular pathways. nih.govsemanticscholar.org
Microarray analysis of Mtb treated with this compound revealed significant changes in gene expression consistent with a response to severe oxidative stress. nih.govsemanticscholar.org Key pathways affected include those involved in redox homeostasis, central metabolism, DNA repair, and the biosynthesis of cell wall lipids. nih.gov Specifically, the compound induces the transcription of genes related to the oxidative stress response (furA) and iron regulation, including the iron-dependent regulator ideR and the iron-storage gene bfrB. researchgate.net The mycothiol (B1677580) (MSH) redox signaling and homeostasis pathway is also critically affected, as MSH is a primary antioxidant in mycobacteria. semanticscholar.org
A comprehensive understanding requires mapping the temporal activation of these signaling cascades. Future studies could employ time-resolved transcriptomics and proteomics to dissect the sequence of events, from the initial oxidative shift to the ultimate failure of cellular systems.
| Gene Category | Response to this compound | Implication | Reference |
| Redox Homeostasis | Major realignment of pathways | Pathogen's attempt to counteract oxidative stress | nih.govsemanticscholar.org |
| Iron Homeostasis | Upregulation of furA, ideR, bfrB | Response to disrupted iron-containing proteins and elevated iron | researchgate.net |
| Central Metabolism | Major realignment of pathways | Disruption of core energy and biosynthetic processes | nih.govsemanticscholar.org |
| DNA Repair | Major realignment of pathways | Response to ROS-induced DNA damage | nih.gov |
| Cell Wall Lipid Biosynthesis | Major realignment of pathways | Compromised integrity of the protective cell wall | nih.gov |
Investigating Adaptive Resistance Mechanisms in Mycobacterial Strains
A notable finding is the differential susceptibility of mycobacterial species to this compound. Mycobacterium tuberculosis is highly susceptible, whereas Mycobacterium smegmatis (Msm) is significantly less so. nih.govtandfonline.com This difference is attributed to Msm's more efficient capacity to restore cytoplasmic redox balance following oxidative stress. acs.org
The mycothiol antioxidant system appears central to this resistance. semanticscholar.org Msm effectively uses this system to neutralize the ROS generated by this compound at lower concentrations. semanticscholar.org Studies on Msm strains lacking the ability to produce mycothiol (MSH-negative) showed a two-fold greater susceptibility to this compound, confirming the protective role of this pathway. semanticscholar.org
Future research should investigate potential adaptive resistance mechanisms in Mtb. These could include:
Upregulation of the MSH system: Mutations leading to increased production of mycothiol or the enzymes involved in its regeneration.
Efflux Pumps: While not yet reported for this compound, increased expression of efflux systems like MmpS5-MmpL5, which confers resistance to other imidazoles in Mtb, is a plausible mechanism. acs.org
Target Modification: Mutations in the primary respiratory complex target of this compound that reduce its binding affinity or prevent ROS generation.
Exploration of Combined Research Strategies with this compound
The mechanism of this compound suggests it could work synergistically with other agents. By inducing endogenous ROS, this compound could potentiate the activity of drugs that are activated by or whose targets are sensitized by oxidative stress.
Research has already demonstrated a synergistic effect between this compound and clofazimine, another redox-cycling drug. semanticscholar.org This combination lowers the concentration of each compound required to inhibit Mtb growth. Furthermore, it is known that ROS-generating compounds can increase the susceptibility of mycobacteria to the frontline drug isoniazid (B1672263) (INH). tandfonline.com This provides a strong rationale for exploring combinations of this compound with existing antitubercular drugs. Such strategies could not only enhance efficacy but also potentially overcome existing resistance mechanisms.
| Strain | Drug Combination | Fractional Inhibitory Concentration Index (FICI) | Result | Reference |
| H37Rv | This compound + Clofazimine | < 0.5 | Synergy | semanticscholar.org |
Methodological Advancements for Enhanced Observational Capabilities
The initial research on this compound benefited greatly from advanced methodologies. A key tool was a non-invasive biosensor, Mrx1-roGFP2, which allows for real-time, dynamic measurements of the mycothiol-specific redox potential (EMSH) within living mycobacteria. nih.govresearchgate.net This sensor, coupled with techniques like flow cytometry, provided unprecedented insight into the rapid and irreversible oxidative shift induced by the compound. researchgate.net
Other methods included:
High-Performance Liquid Chromatography (HPLC): Used to quantify superoxide production. researchgate.net
Microarray Analysis: Employed to obtain a global view of the transcriptomic response to this compound exposure. nih.govsemanticscholar.org
Future advancements could push these observational capabilities further. The development of biosensors with higher temporal and spatial resolution could map redox changes at a subcellular level. Combining these tools with single-cell imaging and transcriptomics would allow researchers to observe heterogeneity in the response to this compound within a bacterial population, potentially revealing pathways that lead to persistence or resistance in individual cells.
Theoretical Predictions for Novel this compound Analogs as Research Probes
This compound was identified from a synthesized series of hydroquinone-based small molecules designed to generate ROS. nih.govtandfonline.com This foundational work provides a clear path for the rational design of new analogs. Theoretical and computational chemistry can be employed to predict how modifications to the hydroquinone (B1673460) scaffold of this compound would affect its properties.
The goals for creating novel analogs could include:
Enhanced Potency: Modifying the structure to increase the rate of ROS generation.
Improved Specificity: Altering the molecule to enhance its affinity for the specific mycobacterial respiratory complex, thereby reducing potential off-target effects.
Varied Redox Potential: Designing a series of analogs with a range of redox-cycling potentials to finely probe the response of the mycobacterial redox system.
These new analogs would serve as powerful research probes to further dissect the intricate relationship between redox metabolism, iron homeostasis, and mycobacterial survival.
Q & A
Basic Research Questions
Q. What is the molecular structure of ATD-3169, and what spectroscopic methods are recommended for its characterization?
- Answer : this compound (C₁₅H₁₄O₃, molecular weight 242.274) is characterized by its SMILES notation (OC₁=CC=CC₂=C₁C(C(C₃CCC₄C₃)C₄C₂=O)=O) and InChIKey (WYDIIVYARKSSJU-UHFFFAOYSA-N). For structural validation, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for hydrogen and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Ensure instrument calibration using certified reference materials to minimize systematic errors .
Q. What are the optimal storage conditions for this compound in laboratory settings to ensure long-term stability?
- Answer : Short-term storage (days to weeks) requires refrigeration at 0–4°C in airtight, light-protected containers. For long-term stability (>2 years), store at -20°C with desiccants to prevent hydrolysis or oxidation. Periodic stability testing via HPLC is advised to monitor degradation, particularly for ketone-containing analogs prone to enolization .
Q. Which analytical techniques are most effective for assessing the purity of this compound in synthetic batches?
- Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column for purity quantification. Pair this with thin-layer chromatography (TLC) for rapid batch screening. Report purity as area-under-curve percentages, ensuring calibration against a certified reference standard. For trace impurities (<0.1%), employ LC-MS with electrospray ionization .
Advanced Research Questions
Q. How can researchers design dose-response experiments for this compound while minimizing batch-to-batch variability?
- Answer : Implement a randomized block design to control for synthesis batch effects. Use at least three independent synthetic batches, each tested in triplicate across multiple cell lines. Normalize bioactivity data to internal controls (e.g., housekeeping genes) and apply ANOVA with post-hoc Tukey tests to distinguish batch effects from true dose-response trends. Pre-screen batches via NMR and HPLC to confirm structural consistency .
Q. What strategies are effective in resolving contradictory results in this compound’s bioactivity across different cell lines?
- Answer : Conduct mechanistic studies to identify cell line-specific factors (e.g., receptor expression levels, metabolic enzymes). Use siRNA knockdown or CRISPR-edited cell lines to isolate variables. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization for binding affinity vs. cell viability assays). Replicate experiments in primary cells to reduce immortalized cell line artifacts .
Q. How should computational models (e.g., molecular docking) be validated against experimental data for this compound’s mechanism of action?
- Answer : Compare docking scores (AutoDock Vina or Schrödinger) with experimental IC₅₀ values from enzyme inhibition assays. Use Pearson correlation coefficients to assess predictive power. Validate binding poses via mutagenesis studies targeting predicted interaction sites. For dynamic behavior, perform molecular dynamics simulations (≥100 ns) and analyze root-mean-square deviation (RMSD) to confirm stability .
Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data of this compound in preclinical models?
- Answer : Fit data to non-compartmental models (Phoenix WinNonlin) or physiologically based pharmacokinetic (PBPK) models. For non-linear absorption, use Michaelis-Menten kinetics. Apply Akaike information criterion (AIC) to select the best-fit model. Report confidence intervals and bootstrap resampling (n=1000 iterations) to quantify uncertainty .
Methodological Best Practices
- Data Documentation : Follow the Reviews in Analytical Chemistry structure: clearly segment methods, results, and discussion. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, adhering to SI unit conventions .
- Survey Design for Toxicity Studies : Avoid jargon in animal model questionnaires (e.g., "LD₅₀" vs. "lethal dose for 50% of subjects"). Pre-test surveys with a pilot cohort to refine terminology and question order, reducing cognitive load .
- Ethical Reporting : Disclose conflicts of interest and funding sources. For in vivo studies, include IACUC protocol numbers and ARRIVE guidelines compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
